

Unveiling the Antibacterial Potential of C13H17ClN4O Derivatives: A Comparative Analysis

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Compound of Interest		
Compound Name:	C13H17CIN4O	
Cat. No.:	B15145436	Get Quote

A new class of pyrazolo[3,4-d]pyrimidine derivatives with the molecular formula **C13H17CIN4O** is demonstrating significant promise in the ongoing battle against bacterial infections. This guide provides a comparative overview of the antibacterial activity of these compounds, supported by experimental data and detailed methodologies for researchers in drug discovery and development.

This analysis focuses on a series of novel pyrazolo[3,4-d]pyrimidine derivatives, which have been synthesized and evaluated for their ability to inhibit the growth of pathogenic bacteria. The core structure of these compounds is a bioisostere of purines, a class of molecules with a wide range of pharmacological activities, including antimicrobial and antitumor properties.[1] The strategic combination of a pyrazolo[3,4-d]pyrimidine scaffold with specific chemical moieties has yielded derivatives with potent antibacterial effects.

Comparative Antibacterial Activity

The antibacterial efficacy of various **C13H17CIN4O** derivatives was assessed against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The data, summarized in the table below, showcases the varying degrees of growth inhibition exhibited by different analogs at several concentrations.



Compound ID	Target Bacterium	Concentration (µg/mL)	Bacterial Growth Inhibition
Derivative A	S. aureus	50	Moderate
100	High		
200	Very High	_	
E. coli	50	Low	
100	Moderate		
200	High		
Derivative B	S. aureus	50	High
100	Very High	_	
200	Near Complete Inhibition		
E. coli	50	 Moderate	
100	High		
200	Very High	_	
Derivative C	S. aureus	50	Low
100	Low		
200	Moderate	_	
E. coli	50	Negligible	
100	Low		<u> </u>
200	Low	_	

Note: The data presented is a qualitative summary based on growth curve analysis from the cited research. "Inhibition" is defined by the reduction in optical density of bacterial cultures over a 14-hour period.



Among the tested compounds, Derivative B demonstrated the most potent and broad-spectrum activity, achieving near-complete inhibition of S. aureus growth at a concentration of 200 µg/mL.[1] All evaluated derivatives showed a dose-dependent inhibitory effect against both bacterial strains.[1]

Experimental Protocols

The antibacterial activity of the **C13H17CIN4O** derivatives was determined using the following key experimental protocols:

Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

The synthesis of the target compounds was achieved through a multi-step process. A crucial step involves the aromatic nucleophilic substitution reaction on a chloro-substituted pyrazolo[3,4-d]pyrimidine precursor. For instance, the synthesis of a representative compound involved refluxing a suspension of a dichloro-C6-thioisopropyl-substituted pyrazolo[3,4-d]pyrimidine derivative with 3-chloroaniline in absolute ethanol.[1] The resulting product was then purified and characterized to confirm its chemical structure and molecular formula.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antibacterial activity.

[2] A detailed protocol for a typical broth microdilution assay is as follows:

- Preparation of Bacterial Inoculum: A fresh bacterial culture is grown to a specific optical density, typically corresponding to a standardized cell count (e.g., 10⁵ to 10⁶ CFU/mL).
- Serial Dilution of Test Compounds: The **C13H17CIN4O** derivatives are serially diluted in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth) to achieve a range of concentrations.
- Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Control wells containing only the medium (sterility control) and medium with bacteria (growth control) are also included.

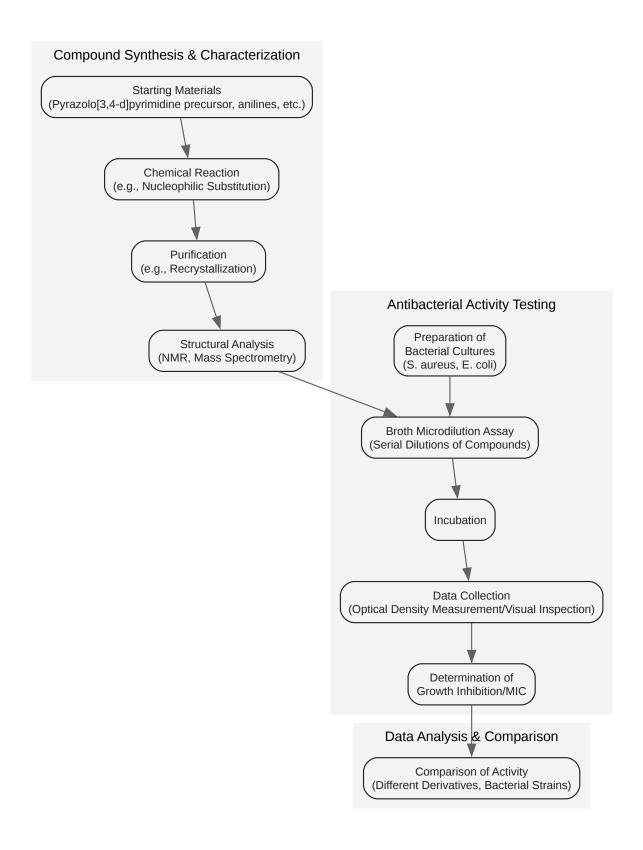


- Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
- Determination of MIC: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.[3][4]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and antibacterial evaluation of the **C13H17CIN4O** derivatives.





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Fig. 1: Experimental workflow for antibacterial evaluation.



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References

- 1. Synthesis and Antibacterial Evaluation of New Pyrazolo[3,4-d]pyrimidines Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 3. youtube.com [youtube.com]
- 4. MIC Determination By Microtitre Broth Dilution Method Hancock Lab [cmdr.ubc.ca]
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